Thiacloprid-d4 chemical structure and properties
Thiacloprid-d4 chemical structure and properties
An In-depth Technical Guide to Thiacloprid-d4
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Thiacloprid-d4, a deuterated isotopologue of the neonicotinoid insecticide Thiacloprid. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Chemical Structure and Properties
Thiacloprid-d4 is the deuterium-labeled form of Thiacloprid.[1] The deuterium atoms are typically introduced into the thiazolidine ring of the molecule.[2][3] This isotopic labeling makes it an ideal internal standard for the quantification of Thiacloprid in various matrices using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
The chemical structure of Thiacloprid-d4 is depicted below:
Caption: Chemical structure of Thiacloprid-d4.
Physicochemical Properties
A summary of the key physicochemical properties of Thiacloprid-d4 and its non-labeled counterpart, Thiacloprid, is presented in the table below.
| Property | Value | Reference |
| Thiacloprid-d4 | ||
| IUPAC Name | (Z)-[3-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterio-1,3-thiazolidin-2-ylidene]cyanamide | [2] |
| CAS Number | 1793071-39-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₅ClD₄N₄S | [3][4][8] |
| Molecular Weight | 256.75 g/mol | [3][6][7][8] |
| Isotopic Purity | ≥95-99 atom % D | [6] |
| Solubility | Slightly soluble in Chloroform and Dichloromethane; slightly soluble in Methanol with heating. | [4] |
| Thiacloprid | ||
| Appearance | Yellowish crystalline solid | [9][10] |
| Melting Point | 136 °C | [9][10] |
| Density | 1.46 g/cm³ at 20 °C | [9][10] |
| Water Solubility | 185 mg/L at 20 °C | [9][10] |
| log Kow | 1.26 at 20 °C | [10] |
| Vapor Pressure | 6.0 x 10⁻¹² mm Hg at 20 °C | [10] |
Mechanism of Action
Thiacloprid belongs to the neonicotinoid class of insecticides.[9][11][12] Its primary mode of action involves the disruption of the insect's central nervous system.[11] It acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs).[12][13] By binding to these receptors, Thiacloprid mimics the action of the neurotransmitter acetylcholine, but it is not readily broken down by acetylcholinesterase. This leads to a persistent stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[11] Some studies have also suggested that Thiacloprid can destabilize DNA by binding to its minor groove.[1]
The following diagram illustrates the signaling pathway affected by Thiacloprid.
Caption: Mechanism of action of Thiacloprid.
Experimental Protocols
Thiacloprid-d4 is primarily used as an internal standard in analytical methods for the quantification of Thiacloprid. A general workflow for such an analysis is provided below.
General Workflow for Quantification of Thiacloprid using LC-MS/MS with Thiacloprid-d4 as an Internal Standard
This protocol outlines the general steps for the extraction and analysis of Thiacloprid from a sample matrix (e.g., agricultural products, environmental samples) using an isotopically labeled internal standard.
Caption: Experimental workflow for Thiacloprid analysis.
Detailed Methodologies
1. Sample Preparation:
- A representative sample is accurately weighed and homogenized.
2. Spiking with Internal Standard:
- A known amount of Thiacloprid-d4 solution is added to the homogenized sample.
3. Extraction:
- The sample is extracted using a suitable solvent system, often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This typically involves adding acetonitrile and a salt mixture to the sample, followed by vigorous shaking.
4. Extract Cleanup:
- The extract is cleaned up to remove interfering matrix components. Dispersive solid-phase extraction (dSPE) with a combination of sorbents is commonly used.
5. LC-MS/MS Analysis:
- The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Chromatographic Conditions: A C18 column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile.
- Mass Spectrometric Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Thiacloprid and Thiacloprid-d4.
6. Quantification:
- The concentration of Thiacloprid in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Thiacloprid and a constant concentration of Thiacloprid-d4.
Toxicological Data
The following table summarizes the available toxicological data for Thiacloprid.
| Parameter | Species | Value | Reference |
| IC₅₀ (nAChR) | Drosophila melanogaster | 2.7 nM | [4] |
| LD₅₀ (oral) | Drosophila melanogaster | 0.03 mg/kg | [4] |
| LD₅₀ (oral) | Mouse | 28 mg/kg | [4] |
Conclusion
Thiacloprid-d4 is an essential analytical tool for the accurate and precise quantification of the neonicotinoid insecticide Thiacloprid. Its use as an internal standard helps to correct for matrix effects and variations in sample preparation and instrument response, leading to reliable data in research, regulatory monitoring, and safety assessment studies. Understanding its chemical properties, mechanism of action, and analytical applications is crucial for scientists working in related fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiacloprid-d4 | CAS 1793071-39-2 | LGC Standards [lgcstandards.com]
- 3. Thiacloprid-d4 | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 4. caymanchem.com [caymanchem.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Thiacloprid D4 (ethylene D4) | LGC Standards [lgcstandards.com]
- 8. pdqscientific.com [pdqscientific.com]
- 9. Thiacloprid - Wikipedia [en.wikipedia.org]
- 10. Thiacloprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. peptechbio.com [peptechbio.com]
- 12. irac-online.org [irac-online.org]
- 13. Thiacloprid (Ref: YRC 2894) [sitem.herts.ac.uk]
